L-156602

货号:

B1140513

CAS 编号:

125528-51-5

分子量:

840.5

InChI 键:

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

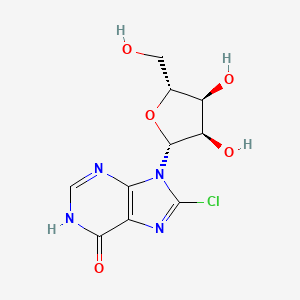

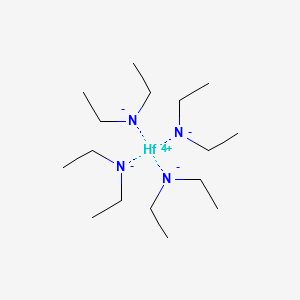

L-156602 is a cyclic depsipeptide antibiotic . It is an antagonist of the complement component 5A (C5a) receptor . It has been found to have anti-inflammatory activity in mice and is active against Gram-positive bacteria .

Synthesis Analysis

This compound can undergo selective and synthetically useful functional group transformations . This suggests that it could be applicable to a wide variety of other synthetic and naturally occurring polypeptides .Molecular Structure Analysis

The molecular structure of this compound has been determined by spectroscopic studies . It is a cyclic depsipeptide with a molecular weight of 840.96 and a molecular formula of C38H64N8O13 .Chemical Reactions Analysis

This compound has been found to have unique immunomodulating effects on inflammatory reactions . It does not suppress serotonin- and carrageenan-induced inflammation but completely suppresses concanavalin A-induced inflammation .Physical and Chemical Properties Analysis

This compound is a solid substance that is soluble in DMF, DMSO, and ethanol . Its CAS Number is 125228-51-5 .作用机制

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of L-156602 involves the condensation of two key intermediates, 2-(2-amino-1,3-thiazol-4-yl)acetic acid and 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)acetic acid", "2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione", "Ethyl chloroformate", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the amino group of 2-(2-amino-1,3-thiazol-4-yl)acetic acid with ethyl chloroformate and triethylamine to yield ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate.", "Step 2: Condensation of ethyl 2-(2-chloroformate-1,3-thiazol-4-yl)acetate with 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione in the presence of sodium hydroxide to yield the intermediate product.", "Step 3: Hydrolysis of the ethyl ester group of the intermediate product with hydrochloric acid to yield the corresponding carboxylic acid.", "Step 4: Neutralization of the carboxylic acid with sodium bicarbonate to yield the sodium salt of the carboxylic acid.", "Step 5: Conversion of the sodium salt of the carboxylic acid to the free acid form with hydrochloric acid.", "Step 6: Purification of the free acid form of the product by recrystallization from methanol and acetic acid.", "Step 7: Conversion of the free acid form of the product to the diethyl ether salt form by treatment with diethyl ether.", "Step 8: Purification of the diethyl ether salt form of the product by recrystallization from methanol and water." ] } | |

CAS 编号 |

125528-51-5 |

分子式 |

C38H64N8O13 |

分子量 |

840.5 |

外观 |

White solid off white light tan |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

5-Hydroxy Omeprazole Sodium Salt

Cat. No.: B1140435

CAS No.: 1215629-45-0

Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl...

Cat. No.: B1140436

CAS No.: 108235-79-6

Octopamine-13C2,15N

Cat. No.: B1140438

CAS No.: 1189693-94-4

Hafnium, tetrakis(diethylamino)-

Cat. No.: B1140439

CAS No.: 19962-12-0

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)